2-(Trifluoromethanesulfonyl)propane
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Overview
Description
2-(Trifluoromethanesulfonyl)propane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone. This compound is known for its strong electron-withdrawing properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethanesulfonyl)propane typically involves the reaction of propane derivatives with trifluoromethanesulfonyl chloride. One common method is the treatment of propane with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for high efficiency and purity, with careful control of reaction conditions to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethanesulfonyl)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The compound can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, triethylamine, and cesium fluoride. The reactions are typically carried out under controlled temperatures to ensure selectivity and high yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of trifluoromethanesulfonyl derivatives, while addition reactions can produce more complex molecules .
Scientific Research Applications
2-(Trifluoromethanesulfonyl)propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethanesulfonyl derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Trifluoromethanesulfonyl)propane involves its strong electron-withdrawing trifluoromethanesulfonyl group. This group can stabilize negative charges and facilitate various chemical transformations. The compound can act as an electrophile in reactions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic Anhydride: Another compound with a trifluoromethanesulfonyl group, used in similar applications but with different reactivity.
Trifluoromethanesulfonyl Chloride: A precursor to many trifluoromethanesulfonyl compounds, including 2-(Trifluoromethanesulfonyl)propane.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, which share some properties but differ in reactivity and applications
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a propane backbone with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This combination makes it particularly useful in a variety of chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
57964-42-8 |
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Molecular Formula |
C4H7F3O2S |
Molecular Weight |
176.16 g/mol |
IUPAC Name |
2-(trifluoromethylsulfonyl)propane |
InChI |
InChI=1S/C4H7F3O2S/c1-3(2)10(8,9)4(5,6)7/h3H,1-2H3 |
InChI Key |
UPXMMKAMIKNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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